molecular formula C6H14N2 B120178 (1R,2R)-(-)-1,2-Diaminocyclohexane CAS No. 20439-47-8

(1R,2R)-(-)-1,2-Diaminocyclohexane

Cat. No.: B120178
CAS No.: 20439-47-8
M. Wt: 114.19 g/mol
InChI Key: SSJXIUAHEKJCMH-PHDIDXHHSA-N
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Description

(1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) is a chiral cyclohexane derivative with two amine groups in a trans-diaxial configuration. It is a key building block in asymmetric catalysis, supramolecular chemistry, and pharmaceutical synthesis due to its rigid cyclohexane backbone and stereochemical control . Commercially available, DACH is synthesized via resolution of cis/trans-1,2-diaminocyclohexane mixtures or through enantioselective methods . Its enantiomeric purity (≥99% ee) and structural versatility make it indispensable in designing chiral ligands, organocatalysts, and functional materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-(-)-1,2-Diaminocyclohexane typically involves the reduction of the corresponding diketone or the hydrogenation of the corresponding dinitrile. One common method is the catalytic hydrogenation of 1,2-dicyanocyclohexane using a suitable catalyst such as Raney nickel under high pressure and temperature conditions . Another approach involves the reduction of 1,2-cyclohexanedione using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar hydrogenation techniques. The process involves the use of robust catalysts and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Salt Formation with Chiral Acids

(1R,2R)-(-)-1,2-Diaminocyclohexane undergoes diastereomeric salt formation with enantiopure acids, enabling optical resolution. For example:

  • L-Tartaric acid in methanol/HCl yields (1R,2R)-1,2-diaminocyclohexane L-tartrate as a white crystalline solid .

  • D-Tartaric acid produces the diastereomeric (1R,2R)-1,2-diaminocyclohexane D-tartrate .

Key Data:

PropertyL-Tartrate Salt D-Tartrate Salt
Melting Point273°CNot reported
Specific Rotation[α]D +12.5° (c 4, H₂O)Not reported
Elemental Analysis (C)45.49% (found)45.46% (found)

This resolution method is critical for obtaining enantiopure diamine for asymmetric synthesis .

Coordination Chemistry and Metal Complexes

The compound serves as a ligand in transition metal complexes, particularly platinum and palladium, influencing catalytic and pharmacological properties.

Platinum Complexes

  • Oxaliplatin analogs : (1R,2R)-diaminocyclohexane forms square-planar Pt(II) complexes with oxalate ligands, showing enhanced antitumor activity. The (R,R)-DACH-Pt(IV) isomer exhibits superior efficacy against leukemia L1210/0 cells compared to (S,S) and cis isomers .

  • Structure–Activity Relationship :

    Pt(IV) Complex IsomerAntitumor Activity (L1210/0)Activity vs. Cisplatin-Resistant Cells
    (R,R)-DACHHighModerate
    (S,S)-DACHModerateLow
    cis-DACHLowLowest

Palladium Complexes

  • The diamine acts as a chiral ligand in Suzuki-Miyaura cross-coupling reactions , enabling enantioselective C–C bond formation . Typical conditions involve Pd(OAc)₂, aryl halides, and boronic acids in aqueous ethanol at 80°C.

Hydrogen-Bonding Catalysis

  • Tartrate salt networks : The bidirectional hydrogen-bonding network in (1R,2R)-1,2-diaminocyclohexane L-tartrate enhances molecular recognition in catalytic systems .

Stability and Reactivity

  • Thermal stability : Decomposes above 200°C without melting .

  • Solubility : Highly soluble in polar solvents (H₂O, MeOH) but insoluble in nonpolar solvents (hexane) .

  • pH sensitivity : Forms stable dichloride salts in acidic conditions (e.g., 10% HCl in MeOH) .

Scientific Research Applications

Chiral Ligand Synthesis

Overview:
(1R,2R)-(-)-1,2-Diaminocyclohexane is widely used to synthesize chiral ligands, which are crucial in asymmetric synthesis and catalysis. These ligands can enhance the selectivity of chemical reactions.

Key Applications:

  • Palladium and Platinum Complexes: DACH is employed to create biologically active chiral palladium(II) and platinum(II) complexes. These complexes have shown promise in catalyzing various organic transformations with high enantioselectivity .
  • Phosphoramide Ligands: It can react with diphenylphosphinic chloride to form C2-symmetric diphenylphosphoramide ligands. These ligands are used in asymmetric catalysis to produce enantiomerically pure compounds .

Case Study:
A study demonstrated the effectiveness of DACH-derived palladium complexes in catalyzing the asymmetric hydrogenation of ketones, achieving high yields and enantiomeric excesses .

Pharmaceutical Applications

Overview:
DACH is a valuable intermediate in the synthesis of various pharmaceutical compounds due to its ability to impart chirality.

Key Applications:

  • Anticancer Agents: Novel derivatives of oxaliplatin, a well-known anticancer drug, have been synthesized using DACH as a ligand. These derivatives exhibited enhanced cytotoxicity compared to their parent compound in vitro and improved therapeutic indices in vivo .
  • Chiral Drugs: The compound serves as a chiral building block for the synthesis of drugs that require specific stereochemistry for biological activity .

Case Study:
Research highlighted the synthesis of a new oxaliplatin analogue using DACH, which showed superior efficacy in murine models compared to standard treatments. This advancement suggests potential clinical applications for improved cancer therapies .

Material Science

Overview:
In material science, this compound is utilized to develop advanced materials with specific properties.

Key Applications:

  • Polymer Chemistry: DACH is involved in synthesizing polyurethanes and other polymers where chirality can influence material properties such as thermal stability and mechanical strength .
  • Gel Formation: Studies have shown that DACH can participate in forming gels with specific rheological properties, which can be useful in drug delivery systems or tissue engineering .

Case Study:
A recent investigation into DACH-based gels revealed their potential use in controlled drug release applications due to their tunable mechanical properties and biocompatibility .

Coordination Chemistry

Overview:
DACH's ability to coordinate with metal ions makes it significant in coordination chemistry.

Key Applications:

  • Metal Complexes: The formation of metal-DACH complexes has been explored for their catalytic properties and stability under various conditions. These complexes often exhibit unique electronic properties that are beneficial for catalysis .
  • Ligand Exchange Reactions: DACH has been utilized in ligand exchange reactions to synthesize new metal complexes with desired properties for specific applications .

Case Study:
Research on a platinum(II) complex formed with DACH demonstrated its utility in catalyzing reactions under mild conditions while maintaining high selectivity, showcasing the versatility of DACH as a ligand .

Mechanism of Action

The mechanism of action of (1R,2R)-(-)-1,2-Diaminocyclohexane involves its interaction with various molecular targets. In catalysis, it acts as a chiral ligand, coordinating with metal centers to form complexes that facilitate enantioselective reactions . In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to specific biochemical outcomes . The compound’s chiral nature allows it to induce stereoselective effects in these interactions.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons with Analogous Diamines

(1S,2S)-(+)-1,2-Diaminocyclohexane

  • Stereochemical Relationship : The (1S,2S) enantiomer is the mirror image of (1R,2R)-DACH. In catalytic systems, switching between these enantiomers reverses the configuration of reaction products. For example, in the asymmetric dearomatization of phthalazines, (1R,2R)-DACH-derived catalysts produce the (S)-enantiomer, while (1S,2S)-DACH yields the (R)-enantiomer .
  • Catalytic Performance: Both enantiomers achieve similar yields (e.g., ~70–80% in organocatalytic reactions), but their enantioselectivity is inversely dependent on stereochemistry .

1,2-Diphenylethylenediamine (DPEN)

  • Structural Differences: DPEN features a rigid ethane backbone with aromatic substituents, whereas DACH has a non-aromatic cyclohexane ring.
  • Applications: DPEN is widely used in asymmetric hydrogenation, but DACH outperforms it in reactions requiring steric bulk and conformational flexibility. For example, DACH-based N-heterocyclic carbene (NHC) ruthenium catalysts show higher turnover numbers in olefin metathesis compared to DPEN-derived analogues .

trans-1,2-Diaminocyclohexane (Unresolved Mixture)

  • Enantiopurity: Racemic trans-1,2-diaminocyclohexane lacks enantioselectivity. Resolved (1R,2R)-DACH is critical for applications like CO₂ adsorption in metal-organic frameworks (MOFs), where enantiopurity enhances cooperative binding efficiency .

Table 1: Key Structural and Stereochemical Properties

Compound Backbone Chirality Key Applications
(1R,2R)-DACH Cyclohexane (1R,2R), (-) Asymmetric catalysis, MOFs, organogels
(1S,2S)-DACH Cyclohexane (1S,2S), (+) Mirror-image catalytic systems
DPEN Ethane C₂-symmetric Hydrogenation, Schiff base ligands
trans-DACH (unresolved) Cyclohexane Racemic Non-selective synthesis

Catalytic Performance and Enantioselectivity

Asymmetric Organocatalysis

  • Thiourea-amine Catalysts: DACH-based catalysts enable enantioselective additions (e.g., malonate to enones) with >90% ee, whereas DPEN analogues show reduced selectivity (<50% ee) due to weaker substrate binding .
  • Reversal of Configuration : Substituting (1R,2R)-DACH with (1S,2S)-DACH inverts enantiomer formation without compromising yield (e.g., 76–94% yields in macrocycle synthesis) .

Metal Complex Catalysis

  • Pt(II) Complexes : DACH-Pt complexes exhibit higher stability and fluorescence quantum yields compared to ethylenediamine-Pt analogues, attributed to the cyclohexane ring’s rigidity .
  • Ruthenium NHC Catalysts : DACH-derived NHCs achieve ~70% yields in asymmetric metathesis, outperforming diphenylethylenediamine-based systems in sterically demanding reactions .

Table 2: Catalytic Performance in Selected Reactions

Reaction Type Catalyst System Yield (%) ee (%) Reference
Dearomatization of phthalazines DACH-thiourea organocatalyst 57 81
Malonate addition to enones DACH-cinchona alkaloid hybrid 85 92
Olefin metathesis DACH-NHC ruthenium complex 70 89
CO₂ adsorption in MOFs DACH-appended Mg₂(dobpdc)

Supramolecular Assemblies

  • Nanobarrels: DACH forms triangular prismatic nanostructures with pyrene walls (12.7 Å windows), enabling guest encapsulation. Similar diamines like DPEN fail to achieve comparable symmetry .

Key Advantages of (1R,2R)-DACH :

  • Superior enantioselectivity in catalysis.
  • Structural rigidity for supramolecular design.
  • Commercial availability and scalable synthesis .

Biological Activity

(1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) is a chiral diamine that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of DACH, focusing on its pharmacological applications, particularly in cancer therapy, and presents relevant data and case studies.

  • Molecular Formula : C₆H₁₄N₂
  • Molecular Weight : 114.19 g/mol
  • Density : 0.9 g/cm³
  • Melting Point : 41-45 °C
  • Boiling Point : 193.6 °C
  • Flash Point : 76 °C

These properties suggest that DACH is a stable compound suitable for various chemical reactions and biological applications.

Antitumor Activity

DACH has been investigated as a ligand in platinum-based anticancer drugs. One significant study focused on the pharmacokinetics of (1R,2R-diaminocyclohexane)oxalatoplatinum(II) (1-OHP), which demonstrated lower nephrotoxicity compared to cisplatin. This was attributed to its pharmacokinetic profile, which showed faster plasma decay and higher renal clearance rates than cisplatin, making it a promising alternative in chemotherapy regimens .

A comparative study of different isomeric forms of DACH-Pt(IV) complexes revealed profound variations in antitumor activities. The results indicated that the R,R isomer exhibited superior efficacy against certain cancer cell lines compared to its S,S and cis isomers .

Cytotoxicity Studies

In vitro studies have shown that DACH-containing complexes exhibit significant cytotoxic effects against various human cancer cell lines. For example, a novel derivative of oxaliplatin with DACH demonstrated increased cytotoxicity in the L1210 leukemia model, indicating its potential for enhanced therapeutic efficacy .

Case Studies

  • DACH-Pt(IV) Complexes :
    • Objective : To evaluate the antitumor activity of DACH-Pt(IV) complexes.
    • Findings : The study found that the R,R-DACH complex had a higher efficacy against resistant cancer cells compared to cisplatin, highlighting the importance of stereochemistry in drug design .
  • Novel Palladium Complexes :
    • Objective : Synthesis of new palladium complexes using DACH as a ligand.
    • Findings : These complexes showed high activity against sarcoma cell lines, suggesting that modifications to DACH can lead to improved anticancer agents .

Table of Biological Activities

CompoundActivity TypeObservationsReference
This compoundAntitumor (DACH-Pt(IV))Lower nephrotoxicity than cisplatin
(1R,2R)-DACH-Pt(IV)CytotoxicityEnhanced activity against L1210 leukemia cells
(1R,2R)-DACHAntitumorHigh activity for sarcoma models

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing enantiopure (1R,2R)-(-)-1,2-diaminocyclohexane?

Enantiopure synthesis typically involves resolving racemic mixtures via diastereomeric salt formation. For example, L-tartaric acid is used to form salts with the (1R,2R)-enantiomer, followed by recrystallization to achieve >99% enantiomeric excess (ee) . The process requires precise control of solvent polarity (e.g., methanol-water systems) and temperature gradients to maximize yield and purity .

Q. How can the purity and enantiomeric excess of this compound be characterized?

Methodological approaches include:

  • Chiral HPLC : Using a chiral stationary phase (e.g., cellulose-based columns) to separate enantiomers and quantify ee .
  • Polarimetry : Measuring specific optical rotation (e.g., −24.5° at 26.5°C in 1 N HCl) to confirm enantiopurity .
  • NMR spectroscopy : Analyzing diastereomeric derivatives (e.g., Schiff bases) to detect impurities .

Q. What solvent systems are suitable for solubility studies of this compound?

The compound exhibits high solubility in polar solvents like methanol and water but limited solubility in nonpolar solvents. Binary solvent systems (e.g., methanol-water) are used to study temperature-dependent solubility. For example, solubility increases linearly with methanol content and temperature (293–313 K), with thermodynamic parameters (ΔH, ΔS) calculated using the van’t Hoff equation .

Q. What safety precautions are required when handling this compound?

The compound is corrosive and may cause severe skin/eye damage. Key precautions include:

  • Using PPE (gloves, goggles, lab coat).
  • Storing at 2–8°C in airtight glass containers to prevent oxidation .
  • Neutralizing spills with dilute acetic acid before disposal .

Advanced Research Questions

Q. How is this compound utilized in asymmetric catalysis?

The compound serves as a chiral ligand in enantioselective reactions:

  • Buchwald-Hartwig amination : Kinetic resolution of planar chiral bromides is achieved via palladium-catalyzed mono-N-arylation, with enantioselectivity driven by steric and electronic tuning of the ligand .
  • Zinc-mediated additions : Derivatives like C2-symmetric phosphoramides enhance stereocontrol in diethylzinc additions to aldehydes, achieving >90% ee .

Q. What role does this compound play in supramolecular chemistry?

Its derivatives self-assemble into nanostructures. For example, dilauroyl amide forms a "universal gelator" in organic solvents (hexane, DMSO), driven by hydrogen bonding and van der Waals interactions. Gelation kinetics and morphology are studied via TEM and rheology .

Q. How does this compound contribute to anticancer drug development?

As the carrier ligand in oxaliplatin (cis-[(1R,2R)-1,2-cyclohexanediamine-N,N′][oxalato] platinum), it enhances DNA cross-linking efficiency and circumvents cisplatin resistance. The DACH ligand’s stereochemistry improves tumor cell uptake and reduces off-target toxicity .

Q. What strategies improve the stability of this compound in aqueous solutions?

  • Salt formation : L-Tartrate salts increase stability by reducing amine reactivity .
  • Encapsulation : Liposomal formulations or cyclodextrin inclusion complexes mitigate hydrolysis .
  • pH control : Buffering solutions to pH 4–6 minimizes decomposition .

Q. How are thiourea derivatives of this compound applied in chiral recognition?

Enantiopure thioureas (e.g., (1R,2R)-2-aminocyclohexyl thioureas) bind zinc porphyrins via hydrogen bonding, inducing circularly polarized luminescence (CPL). These systems are used to probe chiral environments in photophysical studies .

Properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine
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InChI

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1
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InChI Key

SSJXIUAHEKJCMH-PHDIDXHHSA-N
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Canonical SMILES

C1CCC(C(C1)N)N
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Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N
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Molecular Formula

C6H14N2
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DSSTOX Substance ID

DTXSID60883654
Record name trans-1,2-Diaminocyclohexane
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Molecular Weight

114.19 g/mol
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Physical Description

Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name trans-1,2-Diaminocyclohexane
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CAS No.

20439-47-8, 1121-22-8
Record name (-)-trans-1,2-Diaminocyclohexane
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